![molecular formula C18H21ClN2O2 B2923474 2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 1552163-47-9](/img/structure/B2923474.png)

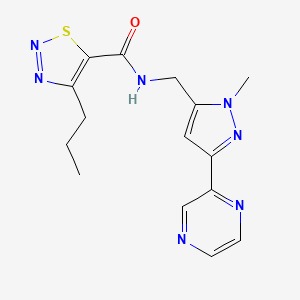

2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in the natural world and can be found in a variety of essential natural products, and they are also important constituents of many synthetic pharmaceuticals and other fine chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under controlled conditions . For instance, the synthesis of 4-Methoxyphenethylamine, a compound with a similar methoxyphenyl structure, involves a multi-step sequence starting from simpler organic compounds .Molecular Structure Analysis

The molecular structure of such compounds typically includes a core indole ring, substituted at various positions depending on the specific compound. The presence of methoxy groups (-OCH3) and an ethan-1-amine group (-NH2CH2CH3) is suggested by the name .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure. Compounds with similar structures can act as catalysts for certain types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the compound 2-(4-Methoxyphenyl)ethanol, which has a similar methoxyphenyl structure, has a molecular weight of 152.190 Da .Scientific Research Applications

Catalyst for Greener Amine Synthesis

This compound serves as a catalyst for greener amine synthesis through transfer hydrogenation of imines, which is an environmentally friendly approach compared to traditional methods .

Reductive Amination

It is used in reductive amination by transfer hydrogenation, which is a key reaction in organic synthesis for the production of amines .

Hydroamination

The compound acts as a catalyst for formal anti-Markovnikov hydroamination of terminal olefins, which is important in the synthesis of various organic compounds .

Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in natural products and pharmaceuticals. This compound can be involved in the synthesis of such derivatives .

Biological Potential

Derivatives of indole, which can be synthesized from this compound, have diverse biological and clinical applications due to their pharmacological activity .

Mechanism of Action

Target of Action

It’s structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, neurotransmitters, and neuromodulators.

Mode of Action

The compound likely interacts with its targets, such as MAOs, by binding to their active sites and inhibiting their function . This inhibition could result in an increase in the levels of monoamines, such as serotonin, norepinephrine, and dopamine, in the brain.

Biochemical Pathways

The compound’s action on MAOs affects the monoaminergic system, which includes several biochemical pathways. These pathways are involved in the synthesis, storage, release, and degradation of monoamines . The inhibition of MAOs can lead to an increase in the concentration of these monoamines, affecting various physiological functions, including mood regulation, attention, and pain perception.

Action Environment

Environmental factors, including temperature, pH, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by its storage conditions . Additionally, the compound’s efficacy could be influenced by factors such as the patient’s diet, the presence of other medications, and individual genetic variations affecting drug metabolism.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-21-13-5-3-12(4-6-13)18-15(9-10-19)16-11-14(22-2)7-8-17(16)20-18;/h3-8,11,20H,9-10,19H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKYICHYCXNYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)OC)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)

![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)

![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)

![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)

![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)

![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)

![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)

![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)